- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

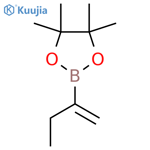

Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)

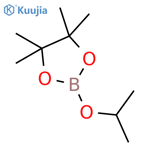

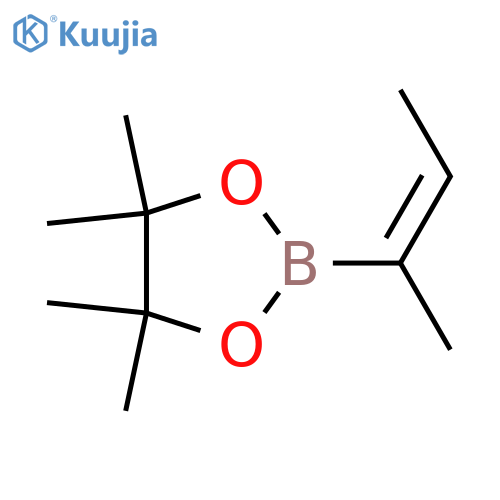

91890-02-7 structure

Nome do Produto:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

N.o CAS:91890-02-7

MF:C10H19BO2

MW:182.067663431168

MDL:MFCD22188201

CID:1059755

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

-

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane

- 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- (E)-2-Butene-2-boronic acid pinacol ester

- (E)-2-Buten-2-ylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

-

- MDL: MFCD22188201

- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-

- Chave InChI: HEZPWTQUZJEVQF-FPLPWBNLSA-N

- SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM218870-1g |

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 95% | 1g |

$736 | 2022-08-31 | |

| TRC | T303610-2.5g |

4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |

91890-02-7 | 2.5g |

$ 1200.00 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200010-50mg |

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 98% | 50mg |

¥1364.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D268010-1g |

TRANS-4,4,5,5-Tetramethyl-2-(1-methyl-propenyl)-[1,3,2]dioxaborolane |

91890-02-7 | 97% | 1g |

$1185 | 2024-08-03 | |

| eNovation Chemicals LLC | Y1009496-500mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 500mg |

$400 | 2024-07-28 | |

| Advanced ChemBlocks | O32815-250MG |

(E)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-02-7 | 95% | 250MG |

$350 | 2023-09-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-250mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 97% | 250mg |

1908.1CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-5g |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 97% | 5g |

¥20898.02 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1009496-50mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 50mg |

$195 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1009496-500mg |

(E)-2-Buten-2-ylboronic acid pinacol ester |

91890-02-7 | 95% | 500mg |

$400 | 2025-02-22 |

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Magnesium Solvents: Diethyl ether

1.2 -

1.2 -

Referência

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

Método de produção 3

Condições de reacção

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt

1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt

Referência

- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling, Chemical Communications (Cambridge, 2017, 53(36), 4922-4925

Método de produção 4

Condições de reacção

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

Referência

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

Método de produção 5

Condições de reacção

Referência

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials

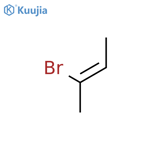

- 2-Butene, 2-bromo-,(2Z)- (9CI)

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

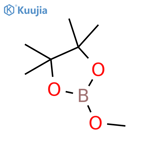

- Methoxyboronic acid pinacol ester

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

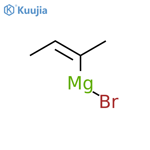

- Magnesium, [(1Z)-1-methyl-1-propenyl]bromo-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Literatura Relacionada

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane) Produtos relacionados

- 126726-62-3(Isopropenylboronic Acid Pinacol Ester)

- 477512-02-0(3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide)

- 1934447-11-6(1-(2-hydroxy-2-methylpropyl)cyclohexane-1-carbaldehyde)

- 1039741-13-3(2-Fluorocyclohexan-1-amine)

- 2354219-75-1(4-{(tert-butoxy)carbonylamino}-4-(3-chlorophenyl)butanoic acid)

- 1400645-25-1(3-(4-Bromophenyl)-1-isopropylpyrazole)

- 85879-21-6(1-3-(methylsulfanyl)phenylurea)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 201988-71-8(L-Citrulline beta-naphthylamide hydrobromide)

- 2171658-76-5(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidobutanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91890-02-7)4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

Pureza:99%

Quantidade:5g

Preço ($):2590.0